molecular formula C21H18F3NO4 B2611178 (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 2095396-72-6

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2611178
CAS No.: 2095396-72-6
M. Wt: 405.373
InChI Key: DOJPLTFLADEFCA-SJLPKXTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is used in the study of enzyme mechanisms and protein interactions. The Fmoc group serves as a protecting group for amino acids during peptide synthesis.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active site of the compound. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

  • (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
  • (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid
  • (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Comparison: Compared to its analogs, (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)18-10-25(9-16(18)19(26)27)20(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,26,27)/t16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPLTFLADEFCA-SJLPKXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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